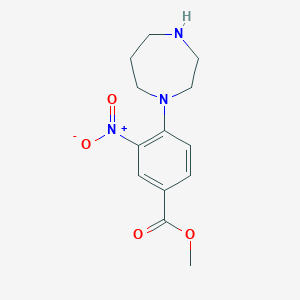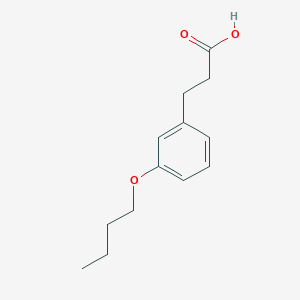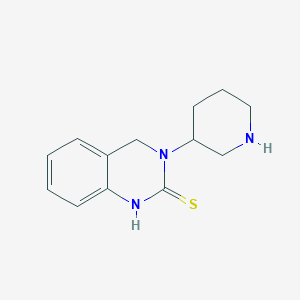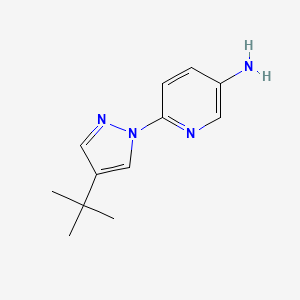
Agn-PC-0jtnqd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0jtnqd is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0jtnqd typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the use of radio frequency (RF) magnetron sputtering technology to deposit the compound onto a substrate . This process is carried out at room temperature with specific chamber pressure and argon flow rate conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical vapor deposition (CVD) techniques. These methods allow for the efficient and consistent production of the compound, ensuring high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: Agn-PC-0jtnqd undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxides, while reduction reactions can produce different reduced forms of the compound .
Applications De Recherche Scientifique
Agn-PC-0jtnqd has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its high reactivity. In biology, it has been studied for its potential antimicrobial properties, making it a candidate for use in medical devices and treatments . In medicine, this compound is being explored for its potential in drug delivery systems and diagnostic tools . Industrially, the compound is used in the production of advanced materials and coatings .
Mécanisme D'action
The mechanism of action of Agn-PC-0jtnqd involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as antimicrobial effects or enhanced drug delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds: Compounds similar to Agn-PC-0jtnqd include silver pentazolates like AgN5 and AgN6. These compounds share some structural similarities but differ in their specific properties and applications .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of stability and reactivity. This makes it particularly suitable for applications that require both durability and high performance.
Propriétés
Numéro CAS |
32046-42-7 |
|---|---|
Formule moléculaire |
C11H9ClO3 |
Poids moléculaire |
224.64 g/mol |
Nom IUPAC |
methyl 2-carbonochloridoyl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H9ClO3/c1-15-11(14)9(10(12)13)7-8-5-3-2-4-6-8/h2-7H,1H3 |
Clé InChI |
YQWFLMIHYGAKCZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=CC1=CC=CC=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13970410.png)

![2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)
![2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B13970437.png)

![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13970442.png)



![(Cyclopenta[b]pyran-2-yl)acetaldehyde](/img/structure/B13970468.png)


![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)
